molecular formula C12H13BrIN B8199512 5-Bromo-1-butyl-3-iodo-1H-indole

5-Bromo-1-butyl-3-iodo-1H-indole

Cat. No.: B8199512
M. Wt: 378.05 g/mol
InChI Key: SFBACAOIOYTUMI-UHFFFAOYSA-N
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Description

5-Bromo-1-butyl-3-iodo-1H-indole is an organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-butyl-3-iodo-1H-indole typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-butyl-3-iodo-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-butyl-3-iodo-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-butyl-3-iodo-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with multiple molecular targets, including enzymes and receptors. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-iodo-1H-indole: Lacks the butyl group, which can affect its solubility and reactivity.

    5-Bromo-1-butyl-1H-indole:

    3-Iodo-1-butyl-1H-indole: Lacks the bromine atom, affecting its reactivity and biological activity.

Uniqueness

5-Bromo-1-butyl-3-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, as well as the butyl group

Properties

IUPAC Name

5-bromo-1-butyl-3-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrIN/c1-2-3-6-15-8-11(14)10-7-9(13)4-5-12(10)15/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBACAOIOYTUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrIN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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